molecular formula C9H5Cl2N3 B13865950 2,4-Dichloro-6-pyridin-3-ylpyrimidine

2,4-Dichloro-6-pyridin-3-ylpyrimidine

Katalognummer: B13865950
Molekulargewicht: 226.06 g/mol
InChI-Schlüssel: RFBNWIATFNFUNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6-pyridin-3-ylpyrimidine: is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring and a pyridin-3-yl group at the 6 position. It is widely used in various fields due to its unique chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-pyridin-3-ylpyrimidine typically involves the reaction of 2,4-dichloropyrimidine with a pyridine derivative. One common method is the nucleophilic substitution reaction where the pyridine derivative acts as a nucleophile and displaces the chlorine atoms on the pyrimidine ring. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic attack .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-6-pyridin-3-ylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-pyridin-3-ylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-pyridin-3-ylpyrimidine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,4-Dichloro-6-pyridin-3-ylpyrimidine is unique due to the presence of both chlorine atoms and the pyridin-3-yl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C9H5Cl2N3

Molekulargewicht

226.06 g/mol

IUPAC-Name

2,4-dichloro-6-pyridin-3-ylpyrimidine

InChI

InChI=1S/C9H5Cl2N3/c10-8-4-7(13-9(11)14-8)6-2-1-3-12-5-6/h1-5H

InChI-Schlüssel

RFBNWIATFNFUNU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=CC(=NC(=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.